alpha-(Formylamino)benzeneacetonitrile alpha-(Formylamino)benzeneacetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433373
InChI: InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12)
SMILES: C1=CC=C(C=C1)C(C#N)NC=O
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

alpha-(Formylamino)benzeneacetonitrile

CAS No.:

Cat. No.: VC13433373

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

alpha-(Formylamino)benzeneacetonitrile -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name N-[cyano(phenyl)methyl]formamide
Standard InChI InChI=1S/C9H8N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,7,9H,(H,11,12)
Standard InChI Key MNTXILUWEWIXGY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C#N)NC=O
Canonical SMILES C1=CC=C(C=C1)C(C#N)NC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of:

  • A benzene ring directly bonded to an acetonitrile group (C₆H₅-CH₂-C≡N).

  • A formylamino (-NHCHO) group substituting the alpha carbon (adjacent to the nitrile group).

IUPAC Name: 2-(Formylamino)-2-phenylacetonitrile
Molecular Weight: 160.18 g/mol
Key Functional Groups:

  • Aromatic ring (benzene)

  • Nitrile (-C≡N)

  • Formylamino (-NHCHO)

Table 1: Key Structural Data

PropertyValue/Description
Molecular FormulaC₉H₈N₂O
CAS Registry NumberNot publicly documented
SMILES NotationN#CC(C1=CC=CC=C1)NC=O
StereochemistryNo stereocenters identified

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of alpha-(Formylamino)benzeneacetonitrile is reported, plausible pathways include:

  • Formylation of 2-Amino-2-phenylacetonitrile:
    Reaction with formic acid (HCOOH) or acetic-formic anhydride under mild conditions .

    Ph-C(NH2)-CN+HCOOHPh-C(NHCHO)-CN+H2O\text{Ph-C(NH}_2\text{)-CN} + \text{HCOOH} \rightarrow \text{Ph-C(NHCHO)-CN} + \text{H}_2\text{O}
  • Strecker Synthesis Variant:
    Condensation of benzaldehyde with ammonium formate and cyanide sources, though this remains hypothetical without experimental validation .

Reactivity Profile

  • Nitrile Hydrolysis: Likely converts to the corresponding amide (α-formylaminophenylacetamide) under acidic or basic conditions .

  • Formyl Group Stability: Susceptible to hydrolysis in strong acids/bases, yielding 2-amino-2-phenylacetonitrile.

  • Electrophilic Substitution: The benzene ring may undergo nitration or sulfonation, though steric hindrance from the nitrile group could limit reactivity .

Physicochemical Properties

Estimated Physical Properties

PropertyEstimated ValueBasis of Estimation
Melting Point120–140°CAnalogous α-substituted nitriles
Boiling Point280–300°C (decomposes)Similar molecular weight compounds
Solubility in WaterLow (<1 g/L)Hydrophobic nitrile group
LogP (Octanol-Water)~1.5Computational prediction

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

    • Peaks at ~1680 cm⁻¹ (C=O stretch from formyl group) .

  • NMR (Hypothetical):

    • ¹H NMR: δ 8.1 (s, 1H, CHO), δ 6.5–7.5 (m, 5H, aromatic), δ 4.5 (s, 1H, NH).

    • ¹³C NMR: δ 160 (C=O), δ 120 (C≡N), δ 115–140 (aromatic carbons).

Research Gaps and Future Directions

  • Experimental Validation: Synthesis and characterization data are urgently needed.

  • Biological Activity Screening: Potential antimicrobial or anticancer properties remain unexplored.

  • Green Chemistry Approaches: Develop solvent-free or catalytic methods to improve sustainability .

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